molecular formula C12H8Cl2N2O B5527645 N-(3,5-dichlorophenyl)pyridine-3-carboxamide

N-(3,5-dichlorophenyl)pyridine-3-carboxamide

Cat. No.: B5527645
M. Wt: 267.11 g/mol
InChI Key: OSNIVPSEQOLUPZ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl group

Mechanism of Action

While the specific mechanism of action of N-(3,5-dichlorophenyl)nicotinamide is not well-studied, nicotinamide itself is known to have various effects, including anti-inflammatory, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects .

Future Directions

The future directions for research on N-(3,5-dichlorophenyl)nicotinamide could include further exploration of its potential antifungal properties , as well as its interactions with other compounds . Additionally, more research could be done to better understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,5-dichloroaniline with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)pyridine-2-carboxamide
  • N-(3,5-dichlorophenyl)pyridine-4-carboxamide
  • N-(3,5-dichlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-4-10(14)6-11(5-9)16-12(17)8-2-1-3-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNIVPSEQOLUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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